molecular formula C20H29F2N3O2S B1665937 AZD1940 CAS No. 881413-29-2

AZD1940

货号: B1665937
CAS 编号: 881413-29-2
分子量: 413.5 g/mol
InChI 键: ZAGGGZCIFUQHOH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AZD-1940 是一种由阿斯利康公司开发的药物。它是一种外周选择性大麻素激动剂,对大麻素受体 1 和大麻素受体 2 均具有高亲和力。该化合物最初被开发用于治疗神经性疼痛。 尽管在动物研究中显示出良好的外周选择性,但它在人体临床试验中未能显示出足够的镇痛功效,并产生了与中枢大麻素活性相关的意外强烈副作用 .

准备方法

AZD-1940 的合成涉及多个步骤,包括苯并咪唑核的形成以及二氟环己基和叔丁基的引入。具体的合成路线和反应条件是专有的,未公开披露。 工业生产方法可能涉及对这些合成路线的优化,以确保高产率和纯度,以及大规模生产的可扩展性 .

化学反应分析

AZD-1940 经历各种化学反应,包括:

    氧化: 该反应可用于在分子中引入含氧官能团。

    还原: 该反应可用于去除含氧官能团或还原双键。

    取代: 该反应可用于用另一个官能团取代一个官能团。这些反应中常用的试剂和条件包括高锰酸钾等氧化剂,氢化铝锂等还原剂,以及各种用于取代反应的亲核试剂。 .

科学研究应用

AZD1940 is a drug that has been investigated for its potential analgesic effects . It is a cannabinoid CB1/CB2 receptor agonist that is orally active in rat models of nociceptive and neuropathic pain .

Pharmacological Properties and Preclinical Studies
this compound binds with high affinity to human, rat, and mouse CB1 and CB2 receptors, acting as a full agonist at both receptors in all three species . Preclinical studies in rats have suggested a CB1 receptor-dependent peripheral site of action responsible for reduced pain behavior in inflammatory and neuropathic pain models. These studies observed reduced pain behavior from the first day, without signs of tolerance over a 10-day course. Additionally, this compound has demonstrated low brain uptake at analgesic doses in both rat and primate models .

Clinical Trials and Efficacy
A study investigated the efficacy of this compound in postoperative pain following third molar surgical removal. The results indicated that this compound did not show a statistically significant difference compared to placebo in reducing postoperative pain . Specifically, the mean postoperative pain, measured by Visual Analog Scale Area Under the Curve from 0 to 8 hours (VAS AUC0-8h), was 355 mmh for this compound, 356 mmh for placebo, and 129 mmh for naproxen. There was no significant difference between this compound and placebo (p = 0.48), whereas naproxen significantly reduced pain compared to placebo (p < 0.0001) . Similarly, pain during jaw movement (VAS JM AUC0-8h) showed no significant difference between this compound (342 mmh) and placebo (337 mmh), but naproxen (135 mmh) was significantly different from placebo (p < 0.0001) .

Another study aimed to assess the effects of this compound on capsaicin-induced pain and hyperalgesia in healthy volunteers. The study found that this compound did not significantly attenuate ongoing pain or primary or secondary hyperalgesia compared to placebo .

Subjective and Central Nervous System Effects
In clinical trials, patients administered this compound reported significantly higher scores on visual analog mood scales (VAMS) for feeling "high" and "sedated" compared to those given a placebo . These effects were maximal at 75 minutes for "high" (LS mean = 14.2 mm) and at 2 hours for "sedated" (LS mean = 16.8 mm). Other VAMS scores, such as "stimulated", "anxious", and "down", were similar between this compound and the placebo .

Safety and Tolerability
Single ascending dose studies in healthy human volunteers showed that doses up to 800 μg of this compound were well tolerated . However, some mild-to-moderate CNS-related and gastrointestinal adverse events were reported in a dose-dependent manner . this compound also had hemodynamic effects, including a reduction in mean standing systolic and diastolic blood pressure and a corresponding increase in pulse rate .

作用机制

AZD-1940 通过结合大麻素受体 1 和大麻素受体 2 发挥作用。这些受体是大麻内源性系统的一部分,该系统在调节疼痛、情绪、食欲和其他生理过程方面发挥作用。通过激活这些受体,AZD-1940 可以调节神经递质的释放并减少疼痛感知。 其中心大麻素活性也导致副作用,这限制了其临床应用 .

相似化合物的比较

AZD-1940 在对大麻素受体 1 和大麻素受体 2 的高亲和力及其外周选择性方面是独特的。类似的化合物包括:

    A-PONASA: 另一种大麻素受体激动剂,具有不同的选择性和功效特征。

    AZ-11713908: 一种具有类似受体结合特性的化合物,但具有不同的药代动力学特征。

    2F-QMPSB: 一种具有不同化学结构和受体亲和力的合成大麻素。

    RQ-00202730: 另一种具有独特药理学特性的 大麻素受体激动剂 .

生物活性

AZD1940 is a synthetic cannabinoid developed by AstraZeneca, designed as a peripherally selective agonist for the cannabinoid receptors CB1 and CB2. Initially aimed at treating neuropathic pain, this compound demonstrated promising peripheral selectivity in preclinical studies; however, it encountered significant challenges during clinical trials, leading to its discontinuation.

This compound exhibits high affinity for both CB1 and CB2 receptors, functioning as a full agonist. Its mechanism involves modulating the endocannabinoid system, which plays a crucial role in pain perception and inflammation. The activation of CB2 receptors is particularly noted for its potential neuroprotective effects without the psychotropic side effects typically associated with CB1 receptor activation .

Preclinical Studies

In animal models, this compound was shown to effectively reduce pain responses linked to neuropathic conditions. It was particularly noted for its ability to modulate neuroinflammatory pathways, which are critical in chronic pain scenarios .

Clinical Trials

Despite its preclinical success, this compound's performance in human trials was disappointing. A randomized controlled trial assessing its efficacy in managing postoperative pain after lower third molar extraction revealed no significant difference in pain relief compared to placebo. In this study, patients receiving this compound reported similar pain levels to those receiving no treatment, while naproxen significantly reduced pain scores .

Table 1: Summary of Clinical Trial Findings

Study AspectThis compoundNaproxenPlacebo
Number of Participants613159
Pain VAS AUC (0-8h)No significant reductionSignificant reductionBaseline
Time to Rescue Medication (minutes)Not significantly differentLonger durationBaseline
Adverse EventsDizziness (80%), Nausea (26%), Hypotension (21%)Less frequentBaseline

Side Effects and Tolerability

This compound was associated with several adverse effects primarily linked to its central cannabinoid activity. Common side effects included postural dizziness, nausea, hypotension, and headache. These effects were generally mild to moderate but raised concerns about the drug's safety profile in a clinical setting .

属性

IUPAC Name

N-[2-tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]benzimidazol-5-yl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29F2N3O2S/c1-5-28(26,27)24-15-6-7-17-16(12-15)23-18(19(2,3)4)25(17)13-14-8-10-20(21,22)11-9-14/h6-7,12,14,24H,5,8-11,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGGGZCIFUQHOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=N2)C(C)(C)C)CC3CCC(CC3)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701114855
Record name N-[1-[(4,4-Difluorocyclohexyl)methyl]-2-(1,1-dimethylethyl)-1H-benzimidazol-5-yl]ethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701114855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881413-29-2
Record name N-[1-[(4,4-Difluorocyclohexyl)methyl]-2-(1,1-dimethylethyl)-1H-benzimidazol-5-yl]ethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881413-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AZD-1940
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881413292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-1940
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17077
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-[1-[(4,4-Difluorocyclohexyl)methyl]-2-(1,1-dimethylethyl)-1H-benzimidazol-5-yl]ethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701114855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ART-2713
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J0035E9FT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-tert-Butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-amine (440 mg, 1.37 mmol) and DMAP (165 mg, 1.37 mmol) were dissolved in 50 mL of DCM. Ethanesulfonyl chloride (0.170 mL, 1.78 mmol) was added dropwise and the solution was stirred at rt for 2.5 h. The solution washed with saturated aqueous NaHCO3 solution, saturated aqueous NaCl solution and dried over anhydrous Na2SO4. The product was purified by silica gel flash chromatography using EtOAc as eluent. The fractions were concentrated and the residue was dissolved in 25 mL of MeOH. TFA (0.155 mL, 2.06 mmol) was added dropwise and the solution was stirred at rt for 30 min. The solvent was evaporated and the product was precipitated in ether affording the title compound as its corresponding TFA salt. Yield: 565 mg (78%). 1H NMR (400 MHz, METHANOL-D4) δ 1.29 (t, J=7.42 Hz, 3H), 1.48-1.60 (m, 2H), 1.64 (s, 9H), 1.66-1.72 (m, 2H), 1.73-1.82 (m, 2H), 1.99-2.09 (m, 2H), 2.18-2.28 (m, 1H), 3.11 (m, 2H), 4.50 (d, J=7.62 Hz, 2H), 7.38 (dd, J=9.08, 2.05 Hz, 1H), 7.72 (d, J=2.15 Hz, 1H), 7.85 (d, J=8.98 Hz, 1H); MS (ESI) (M+H)+ 414.0.
Name
2-tert-Butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-amine
Quantity
440 mg
Type
reactant
Reaction Step One
Name
Quantity
165 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.155 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD1940
Reactant of Route 2
AZD1940
Reactant of Route 3
AZD1940
Reactant of Route 4
Reactant of Route 4
AZD1940
Reactant of Route 5
Reactant of Route 5
AZD1940
Reactant of Route 6
AZD1940

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。